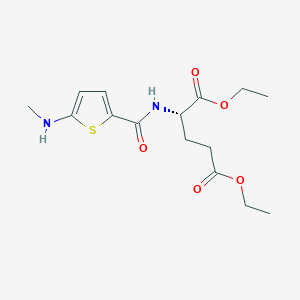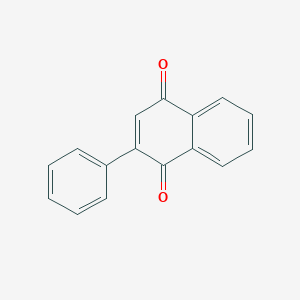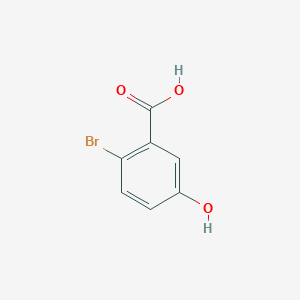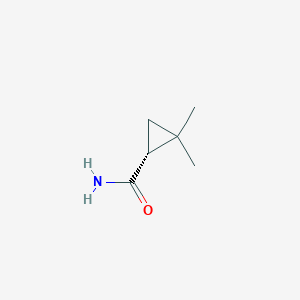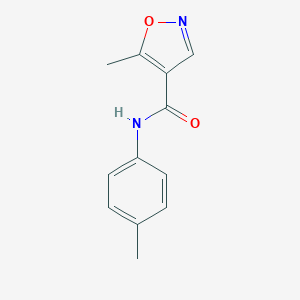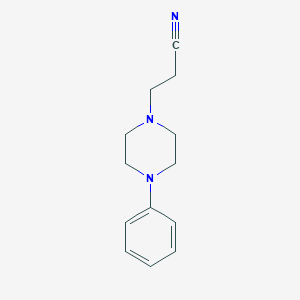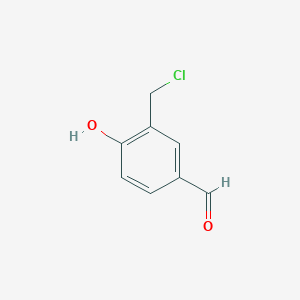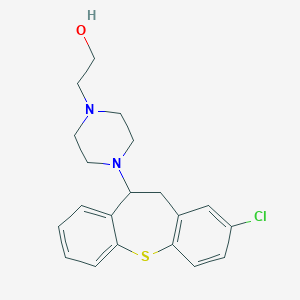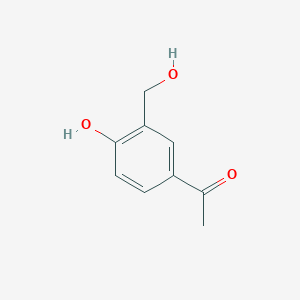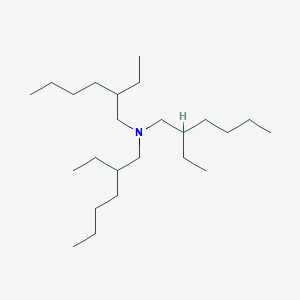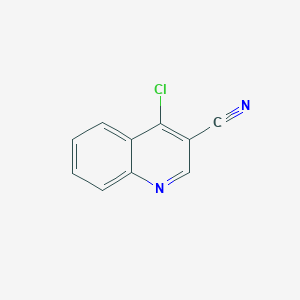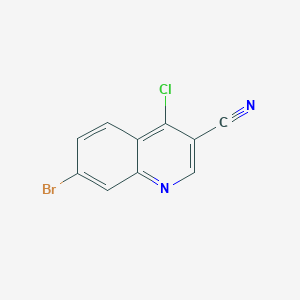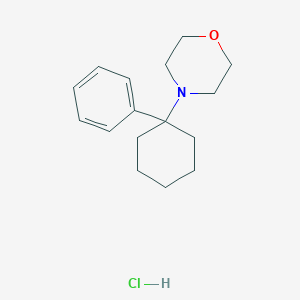
1-(1-Phenylcyclohexyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylcyclohexyl)morpholine hydrochloride, also known as PCMoH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has a similar chemical structure. PCMoH has been studied extensively in scientific research for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of approved medical use, it is classified as a Schedule I controlled substance in the United States.
作用机制
The exact mechanism of action of 1-(1-Phenylcyclohexyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(1-Phenylcyclohexyl)morpholine hydrochloride may disrupt normal brain function and lead to the hallucinogenic effects observed in studies.
生化和生理效应
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. These effects suggest that 1-(1-Phenylcyclohexyl)morpholine hydrochloride may have potential as a therapeutic agent for conditions such as depression and anxiety.
实验室实验的优点和局限性
1-(1-Phenylcyclohexyl)morpholine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it has a longer duration of action than PCP, which allows for longer experiments. It is also less potent than PCP, which may make it easier to work with in the lab. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and work with legally. Additionally, its potential for abuse and lack of approved medical use may make it less attractive for some researchers.
未来方向
There are several future directions for research on 1-(1-Phenylcyclohexyl)morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its safety and efficacy for these uses. Another area of interest is its mechanism of action, which is not fully understood. More research is needed to determine how it interacts with the NMDA receptor and other neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of 1-(1-Phenylcyclohexyl)morpholine hydrochloride use, both in humans and animals. This information will be important for determining its potential as a therapeutic agent and for understanding its potential for abuse.
合成方法
The synthesis of 1-(1-Phenylcyclohexyl)morpholine hydrochloride involves the reaction of 1-phenylcyclohexanone with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been studied for its potential use as a psychoactive drug. It has been shown to have similar effects to PCP, including hallucinations, dissociation, and euphoria. However, it has also been found to have unique properties that make it a promising candidate for further research. For example, it has a longer duration of action than PCP and is less potent, which may make it safer for use in humans.
属性
CAS 编号 |
1934-49-2 |
|---|---|
产品名称 |
1-(1-Phenylcyclohexyl)morpholine hydrochloride |
分子式 |
C16H24ClNO |
分子量 |
281.82 g/mol |
IUPAC 名称 |
4-(1-phenylcyclohexyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChI 键 |
RTARNXZLDAUNOX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
Pictograms |
Irritant |
相关CAS编号 |
2201-40-3 (Parent) |
同义词 |
4-(1-Phenylcyclohexyl)morpholine Hydrochloride; 1-(1-Phenylcyclohexyl)morpholine Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



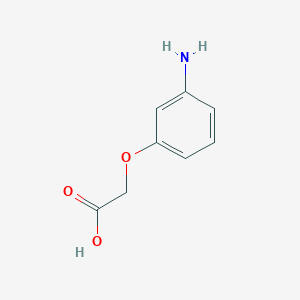
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
